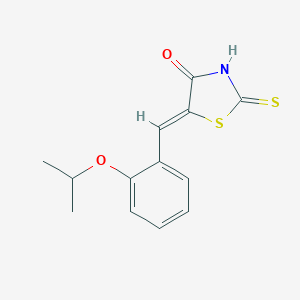

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

(5E)-5-(2-Isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazolidinone derivative featuring a benzylidene substituent at the 5-position and a mercapto group at the 2-position of the thiazole ring. The compound’s molecular formula is C₁₄H₁₅NO₂S₂, with a molar mass of 293.4 g/mol . Its E-configuration at the exocyclic double bond (C=N) is critical for maintaining structural rigidity, which influences biological activity and molecular interactions. The isopropoxy group at the 2-position of the benzylidene moiety enhances lipophilicity (logP ≈ 2.49), favoring membrane permeability .

Synthesis: The compound is synthesized via multi-step reactions, typically involving condensation of 2-thioxothiazolidin-4-one (rhodanine) with 2-isopropoxybenzaldehyde under mild conditions . The reaction efficiency depends on the substituent’s electronic and steric properties, with yields ranging from 60–85% .

Applications: Thiazolidinone derivatives are explored for antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name |

(5E)-5-[(2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c1-8(2)16-10-6-4-3-5-9(10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIHLIJOGGGVLQ-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC=C1/C=C/2\C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2-isopropoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

Substitution: The thiazolone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can enhance its reactivity and biological activity. Additionally, the presence of the mercapto group allows it to interact with thiol-containing enzymes and proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Key Observations :

Bioactivity : Electron-withdrawing groups (e.g., fluoro) improve antimicrobial potency, while extended aromatic systems (e.g., biphenyl) correlate with anticancer activity .

Tautomerism: Compounds with amino groups (e.g., cyclopropylamino) exhibit prototropic tautomerism, affecting reactivity and binding .

Research Findings and Implications

- Antimicrobial Potential: The fluorobenzylidene analog (CAS 350-22-1) shows broad-spectrum activity against S. aureus (MIC₅₀ = 3.8 µM), suggesting the target compound’s isopropoxy group may modulate selectivity .

- Anticancer Activity : Biphenyl derivatives inhibit kinase pathways (e.g., EGFR), highlighting the role of extended π-systems in target engagement .

- Tautomerism-Driven Reactivity: Amino-substituted analogs undergo tautomerism, enabling pH-dependent interactions in biological systems .

Biological Activity

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, a thiazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and a substituted benzylidene group. The biological activity of this compound is primarily associated with its cytotoxic properties, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: (5E)-5-(2-isopropoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

- Molecular Formula: C₁₃H₁₃N₁O₂S₂

- Molecular Weight: 285.4 g/mol

Biological Activity Overview

Research on the biological activity of this compound indicates several key areas of interest:

- Cytotoxicity: Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve induction of apoptosis and oxidative stress.

- Antimicrobial Activity: The compound has also shown potential antimicrobial properties, suggesting its utility in treating infections caused by resistant strains of bacteria.

- Antioxidant Properties: The thiazole moiety contributes to the antioxidant capacity of the compound, which may help in mitigating oxidative damage in cells.

Cytotoxicity Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound against human cancer cell lines such as MCF-7 (breast cancer) and U87MG (glioblastoma). The results indicated an IC50 value in the low micromolar range, demonstrating potent antiproliferative activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction |

| U87MG | 8.7 | Oxidative stress |

Antimicrobial Activity

The compound was tested against a panel of microbial strains, including both Gram-positive and Gram-negative bacteria. Results indicated that it possesses significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Case Studies

A notable case study involved the administration of this compound in a mouse model bearing tumors. The treatment resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are optimal for preparing (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one?

The compound can be synthesized via a condensation reaction between 2-mercapto-1,3-thiazol-4(5H)-one and 2-isopropoxybenzaldehyde under acidic conditions. A typical protocol involves refluxing equimolar amounts of the thiazolone core, aldehyde, and sodium acetate in glacial acetic acid for 2–4 hours. Post-reaction, the product is isolated by filtration, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DCM) to achieve high purity. This method aligns with analogous syntheses of 5-arylidene-thiazolone derivatives .

Q. How can FT-IR and FT-Raman spectroscopy be employed to confirm the structural integrity of this compound?

FT-IR and FT-Raman spectra should be analyzed for characteristic vibrational modes:

- C=O stretch (thiazolone ring): ~1700–1750 cm⁻¹ (FT-IR).

- C=S stretch : ~1200–1250 cm⁻¹ (FT-Raman).

- C=C aromatic stretches : 1500–1600 cm⁻¹ (both techniques).

- C-O-C (isopropoxy group) : ~1100–1250 cm⁻¹. Discrepancies between experimental and computed spectra (using DFT at B3LYP/6-311++G(d,p)) can identify structural anomalies or tautomeric forms .

Q. What chromatographic techniques are suitable for purity assessment?

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane eluent) can assess purity. For HPLC, monitor UV absorbance at 254–280 nm, leveraging the compound’s conjugated π-system. Compare retention times with standards and quantify impurities via peak integration .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, such as E/Z isomerism?

Single-crystal X-ray diffraction (SCXRD) is definitive for determining stereochemistry. Crystallize the compound via slow evaporation (e.g., ethanol/water mix). Use SHELXL for refinement, focusing on:

- Torsion angles : Confirm the (5E) configuration via the dihedral angle between the thiazolone ring and benzylidene moiety.

- Hydrogen bonding : Identify intramolecular (e.g., C–H⋯S) and intermolecular (e.g., C–H⋯O) interactions that stabilize the crystal lattice. SHELXTL or Olex2 software can visualize packing motifs like S(6) rings or tapes .

Q. What computational strategies address contradictions in experimental vs. theoretical electronic properties?

Perform DFT calculations (e.g., Gaussian 16 at B3LYP/6-311++G(d,p)) to compute:

- Frontier molecular orbitals (FMOs) : Compare HOMO-LUMO gaps with UV-Vis spectral data.

- Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic sites for docking studies.

- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions (e.g., LP(S)→σ*). Adjust basis sets or solvent models (PCM) to reconcile discrepancies .

Q. How to design in vitro assays for evaluating biological activity (e.g., kinase inhibition)?

- Target selection : Prioritize kinases (e.g., CDK2) based on structural similarity to active thiazolones .

- Assay protocol : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) with recombinant kinases. Include controls (positive: staurosporine; negative: DMSO).

- Dose-response curves : Test 0.1–100 µM concentrations to calculate IC₅₀.

- Docking validation : Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 1AQ1) to predict binding poses and key residues (e.g., Lys33, Glu81 for CDK2) .

Q. How to analyze hydrogen-bonding patterns in polymorphic forms?

- SCXRD : Compare unit cell parameters and hydrogen-bond motifs (e.g., C–H⋯O vs. C–H⋯π) across polymorphs.

- Graph-set analysis : Classify motifs (e.g., R₂²(8) for dimeric rings) using Bernstein’s methodology.

- Thermal analysis : DSC/TGA can correlate stability with H-bond network robustness .

Data Contradiction Analysis

Q. How to resolve discrepancies between experimental and computational vibrational frequencies?

- Basis set limitations : Upgrade from 6-31G to 6-311++G(d,p) for better electron correlation.

- Anharmonicity corrections : Apply scaling factors (0.96–0.98) to computed frequencies.

- Solvent effects : Re-run computations with implicit solvent models (e.g., IEF-PCM for DMSO) .

Q. Why might crystallographic refinement yield high R-factors despite good data quality?

- Disorder : Model alternative conformers (e.g., isopropoxy group) using PART/ISOR in SHELXL.

- Twinned crystals : Test for twinning (PLATON’s TWIN check) and apply twin-law refinement.

- Absorption errors : Apply multi-scan corrections (SADABS) for heavy atoms .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.